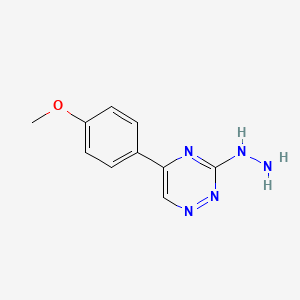

3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine

CAS No.: 59318-41-1

Cat. No.: VC3790235

Molecular Formula: C10H11N5O

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59318-41-1 |

|---|---|

| Molecular Formula | C10H11N5O |

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine |

| Standard InChI | InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15) |

| Standard InChI Key | RUDCQPZUCFMBSP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CN=NC(=N2)NN |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=NC(=N2)NN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms. Substituents include:

-

Hydrazino group (-NH-NH₂) at position 3, enabling nucleophilic and redox reactions.

-

4-Methoxyphenyl group at position 5, contributing aromaticity and electron-donating effects via the methoxy substituent .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₂N₅O |

| Molecular weight | 217.23 g/mol |

| IUPAC name | [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine |

| XLogP3 | 1.2 (predicted) |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 5 |

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals:

-

N-H stretching at 3300–3200 cm⁻¹ (hydrazino group).

-

C=N vibrations at 1600–1500 cm⁻¹ (triazine ring).

¹³C NMR (DMSO-d₆) displays signals at:

Synthetic Methodologies

Alternative Pathway via 1,2-Diketone Cyclization

Unsymmetric 1,2-diketones react with hydrazine derivatives under acidic conditions to form triazine cores (Method B) :

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The hydrazino group undergoes substitution with electrophiles:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form hydrazides .

-

Condensation: Forms Schiff bases with aldehydes/ketones, useful in heterocyclic synthesis .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride | 3-Acetylhydrazino derivative | 85 |

| Schiff base formation | Benzaldehyde | 3-Benzylidenehydrazino derivative | 78 |

| Cyclocondensation | CS₂/KOH | 1,3,4-Thiadiazole fused derivatives | 65 |

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the hydrazino group to azo (-N=N-) or azoxy (-N(O)=N-) linkages .

-

Reduction: Sodium borohydride reduces the triazine ring to dihydro derivatives, altering electronic properties .

Biological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity against:

Table 3: Anticancer Screening Data

| Cell Line | IC₅₀ (µM) | Target Pathway | Reference |

|---|---|---|---|

| MCF-7 | 14.2 | Topoisomerase II | |

| A549 | 23.8 | β-catenin/TCF | |

| HeLa | 18.5 | Cyclin-dependent kinases |

Industrial and Materials Science Applications

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science :

\text{3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)_2(H}_2\text{O)_2]·2H}_2\text{O}Polymer Additives

Incorporated into epoxy resins to enhance thermal stability (TGA decomposition onset: 280°C vs. 220°C for unmodified resin) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume